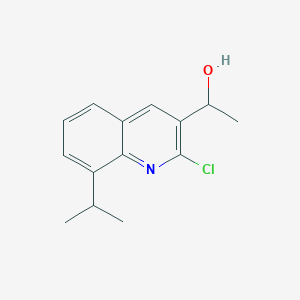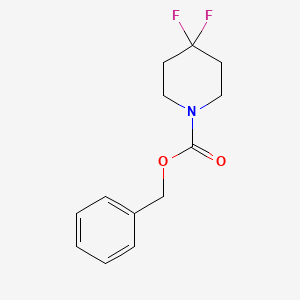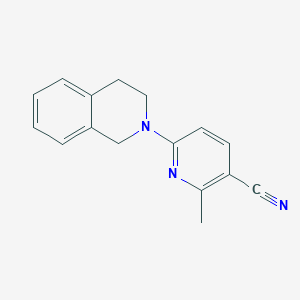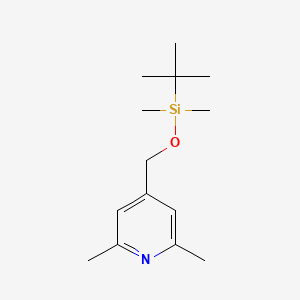
4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine is an organic compound that features a pyridine ring substituted with a tert-butyldimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction yields the desired silyl ether with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride or hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran at room temperature.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the corresponding hydroxyl derivative.
Scientific Research Applications
4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine involves the stabilization of reactive intermediates through the silyl group. The tert-butyldimethylsilyl group provides steric hindrance, protecting the reactive sites from unwanted side reactions. This stabilization is crucial in multi-step synthetic processes, ensuring the selective formation of desired products .
Comparison with Similar Compounds
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- (tert-Butyldimethylsilyloxy)acetaldehyde
Comparison: 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine is unique due to its pyridine ring, which imparts different electronic properties compared to phenol or aniline derivatives. The presence of the pyridine ring can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C14H25NOSi |
|---|---|
Molecular Weight |
251.44 g/mol |
IUPAC Name |
tert-butyl-[(2,6-dimethylpyridin-4-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C14H25NOSi/c1-11-8-13(9-12(2)15-11)10-16-17(6,7)14(3,4)5/h8-9H,10H2,1-7H3 |
InChI Key |
OYJQJFUNEPTYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11860795.png)
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B11860799.png)
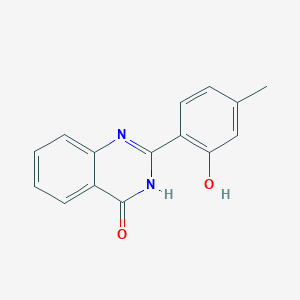
![6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11860807.png)
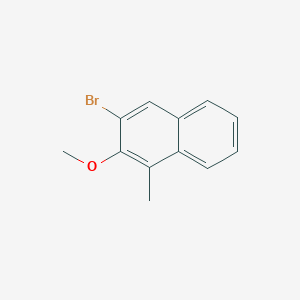

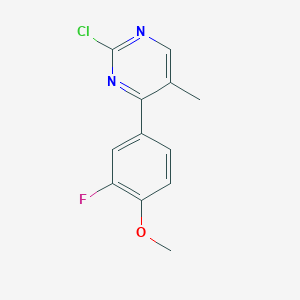
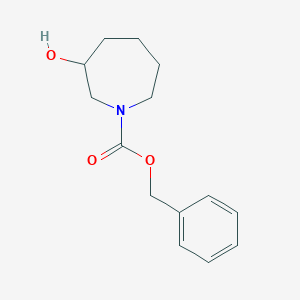
![6-Chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860836.png)
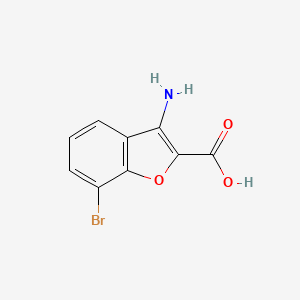
![7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11860841.png)
